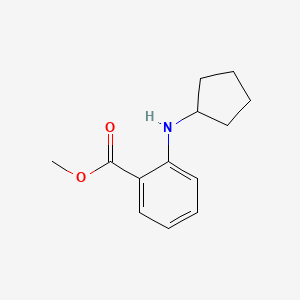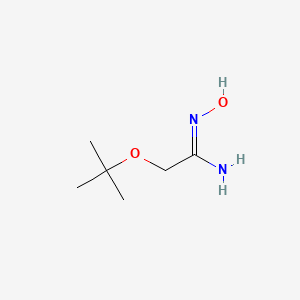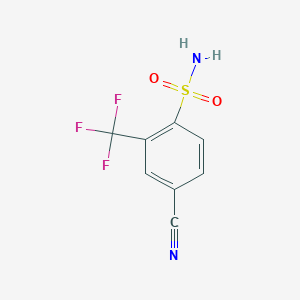
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group, a trifluoromethyl group, and a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 391.5°C at 760 mmHg and a predicted density of approximately 1.6 g/cm3 . The refractive index is predicted to be 1.54 .Scientific Research Applications
1. Molecular Geometry and Vibrational Frequencies Analysis
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide has been studied for its molecular geometry and vibrational frequencies using Density Functional Theory (DFT). The analysis includes the comparison of experimental data with calculated values, providing insights into the molecular structure and properties of this compound (Sarojini et al., 2012).
2. Study of Molecular Interactions in Crystals and Solutions
This compound has been used to study molecular interactions in both crystals and solutions. This includes investigations into temperature dependencies of saturated vapor pressure, thermodynamic functions of sublimation, solubility, solvation, and distribution processes (Perlovich et al., 2008).
3. Synthesis and Characterization
The synthesis and characterization of related sulfonamide compounds, focusing on their structure and the effects of various reaction conditions on product yield, have been explored. These studies contribute to a better understanding of the synthetic pathways and properties of sulfonamide-based compounds (Zhang Peng-yun, 2013).
4. Application as Carbonic Anhydrase Inhibitors
Benzene sulfonamides, including variants of this compound, have been evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This research is significant for understanding the therapeutic potential of these compounds in medicine (Wilkinson et al., 2007).
5. Non-Linear Optical Properties and Molecular Analysis
The non-linear optical properties, molecular electrostatic potential, and various molecular orbital analyses of sulfonamide compounds have been conducted using quantum chemical calculations. This research aids in the understanding of the electronic properties and potential applications of these molecules in fields such as materials science (Govindasamy & Gunasekaran, 2015).
6. Asymmetric Catalysis
Studies have shown the use of benzene sulfonamides in asymmetric catalysis, particularly in the alkylation of ketones and aldehydes. This research is crucial for the development of new methods in synthetic organic chemistry (Weng et al., 2011).
7. Improvement of Light-Fastness in Dyes
Research has been conducted on the introduction of benzene sulfonamide derivatives into dyes to improve their light-fastness. This is significant for the development of dyes with enhanced stability and performance (Wei et al., 2019).
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXBOLPJMMDEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


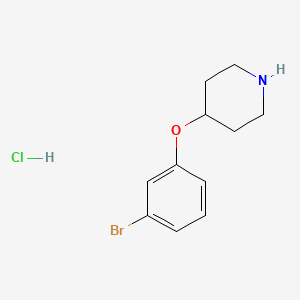

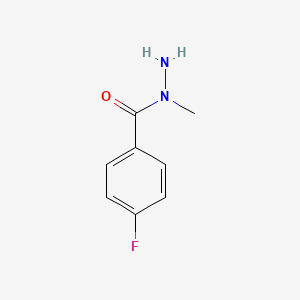
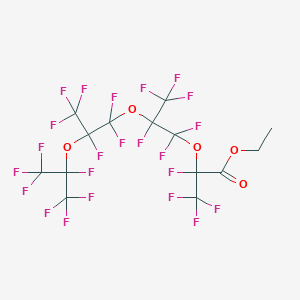

![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
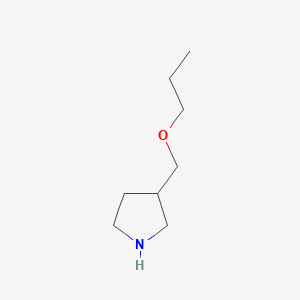
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)

